MC4171 vs. Compound 19 (KAT8 Inhibitor 19): Direct Head-to-Head Comparison of KAT8 Inhibitory Potency
In the same discovery study, MC4171 (compound 34) demonstrated superior KAT8 inhibitory potency compared to its closest structural analog, compound 19. MC4171 inhibits KAT8 with an IC50 of 8.1 μM, whereas compound 19 inhibits KAT8 with an IC50 of 12.1 μM, representing a 1.5-fold improvement in potency for MC4171 [1]. Both compounds were evaluated under identical assay conditions within the same publication series.
| Evidence Dimension | KAT8 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.1 μM (MC4171, compound 34) |
| Comparator Or Baseline | Compound 19 (KAT8 inhibitor 19), IC50 = 12.1 μM |
| Quantified Difference | 1.5-fold lower IC50 (higher potency) for MC4171 |
| Conditions | In vitro KAT8 enzymatic assay, same publication series [Fiorentino et al., J Med Chem. 2023] |
Why This Matters
For procurement decisions where both compound 19 and MC4171 are commercially available, MC4171 offers superior target engagement per unit concentration, reducing the amount of compound required per experiment and minimizing potential off-target effects at higher working concentrations.
- [1] Fiorentino F, Sementilli S, Menna M, et al. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8. Journal of Medicinal Chemistry. 2023;66(10):6591-6616. View Source
